AZ9482

Description

Properties

IUPAC Name |

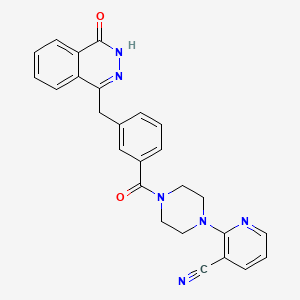

2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDPBFWHZOJFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ9482: A Technical Guide to a Novel PARP1/2/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ9482 is a potent and selective triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1][2] Primarily a tool for preclinical research, this compound has demonstrated significant activity in inducing a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and apoptosis.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a review of its known signaling pathways. The information presented herein is intended to support further investigation into the therapeutic potential of targeting PARP6 and the unique mechanism of action of this compound.

Introduction

The Poly(ADP-ribose) polymerase (PARP) enzyme family plays a critical role in various cellular processes, including DNA repair, transcriptional regulation, and cell death.[3] While inhibitors targeting PARP1 and PARP2 have shown clinical success, particularly in cancers with homologous recombination deficiencies, the therapeutic potential of inhibiting other PARP family members is an active area of research.[3] this compound is a small molecule inhibitor with high affinity for PARP1 and PARP2, and a unique inhibitory activity against PARP6.[1][2] Its ability to induce a multipolar spindle phenotype distinguishes it from many other PARP inhibitors and suggests a novel anti-cancer strategy.[3][4]

Mechanism of Action

This compound exerts its cytotoxic effects through the induction of multipolar spindle formation during mitosis, a phenomenon linked to its inhibition of PARP6.[3][4] The proposed mechanism involves the disruption of the normal regulation of Checkpoint Kinase 1 (CHK1), a key protein in cell cycle control.[3] PARP6 is known to directly mono-ADP-ribosylate (MARylate) CHK1.[3] Inhibition of PARP6 by this compound or its analog AZ0108 prevents this MARylation, leading to hyperphosphorylation of CHK1 at serine 345 (p-S345).[3] This aberrant CHK1 activation is associated with defects in mitotic signaling, ultimately resulting in the formation of multipolar spindles, mitotic catastrophe, and apoptosis in cancer cells.[3][4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its analog, AZ0108.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

| Target | IC50 (nM) |

| PARP1 | 1 |

| PARP2 | 1 |

| PARP6 | 640 |

Table 2: Cellular Activity of this compound and Analogs [2][5]

| Compound | Cell Line | Assay Type | Endpoint | Value (nM) |

| This compound | MDA-MB-468 | Cell Viability (MTS) | EC50 | 24 |

| AZ0108 | MDA-MB-468 | Cell Viability | EC50 | 140 |

| AZ0108 | HCC1806 | Multipolar Spindle Assay | EC50 | 46 |

| PARPYnD | MDA-MB-468 | Cell Viability | EC50 | 300 |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Half-life (t½) | ~7.3 hours |

Note: This data is from a conference abstract and further details on the experimental conditions are limited.

Experimental Protocols

Immunofluorescent Multipolar Spindle Assay

This protocol is adapted from a study using the closely related compound AZ0108 and can be used to assess the induction of multipolar spindles by this compound.[1][3]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468, HCC1806)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

4% Formaldehyde (B43269) in PBS

-

Ice-cold Methanol (B129727)

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibodies:

-

Anti-α-tubulin (to visualize microtubules)

-

Anti-pericentrin or anti-γ-tubulin (to visualize centrosomes)

-

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 7,000 cells per well and incubate overnight at 37°C.

-

Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 48 hours. Include a DMSO vehicle control.

-

Fix the cells by first incubating with 4% formaldehyde at room temperature for 10 minutes, followed by ice-cold methanol for 10 minutes.

-

Wash the cells four times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells with more than two centrosomes.

Western Blot for CHK1 Phosphorylation

This protocol can be used to detect the hyperphosphorylation of CHK1 at Serine 345 upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture dishes

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-CHK1 (Ser345)

-

Anti-total CHK1

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a DMSO vehicle control.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe for total CHK1 and a loading control to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

In Vivo Studies

Limited in vivo data for this compound is publicly available. A conference abstract reported that this compound demonstrated anti-tumor efficacy in an OCI-LY19 diffuse large B-cell lymphoma xenograft model. The reported half-life in mice was approximately 7.3 hours. Further details regarding the dosing regimen, tumor growth inhibition, and a complete pharmacokinetic profile (including Cmax and AUC) are not extensively published.

Toxicology and Safety

There are no dedicated, publicly available preclinical toxicology or safety studies for this compound. The related compound, AZ0108, has been noted to display in vivo toxicity, the molecular basis of which was undefined, limiting its pharmacological evaluation.[2]

Clinical Development

A thorough search of clinical trial registries and scientific literature indicates that this compound has not entered human clinical trials. It remains a preclinical research compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PARP6 and the consequences of its inhibition. Its unique mechanism of action, centered on the induction of multipolar spindle formation via modulation of CHK1 activity, presents a novel approach to targeting cancer cells. While in vivo efficacy has been suggested, a more comprehensive characterization of its pharmacokinetic and safety profiles would be necessary to fully assess its therapeutic potential. The detailed protocols and data summarized in this guide are intended to facilitate further research into this intriguing compound and the broader implications of PARP6 inhibition in oncology.

References

An In-Depth Technical Guide to the Mechanism of Action of AZ9482

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ9482 is a potent small molecule inhibitor targeting multiple members of the Poly(ADP-ribose) polymerase (PARP) family. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary targets, the downstream cellular consequences of inhibition, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.

Core Mechanism of Action: Triple PARP Inhibition

This compound functions as a triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high potency against PARP1 and PARP2, and additional activity against PARP6.[1][2] The phthalazinone core of this compound mimics the adenine (B156593) moiety of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind to the catalytic domain and inhibit their enzymatic activity.[3]

The inhibition of these specific PARP isoforms leads to two distinct, yet complementary, anti-cancer effects: the disruption of DNA damage repair (primarily through PARP1/2 inhibition) and the induction of mitotic catastrophe (through PARP6 inhibition).

Quantitative Potency and Cellular Efficacy

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its close analogue, AZ0108.

| Target | Assay Type | IC50 (nM) |

| PARP1 | Biochemical | 1 |

| PARP2 | Biochemical | 1 |

| PARP6 | Biochemical | 640 |

| TNKS1 | Biochemical | 9 |

| TNKS2 | Biochemical | 160 |

| PARP3 | Biochemical | 46 |

| Table 1: Biochemical inhibitory activity of this compound against various PARP family members.[1][2] |

| Cell Line | Assay Type | Endpoint | EC50 (nM) |

| MDA-MB-468 | Cell Viability | Growth Inhibition | 24 |

| HeLa | Immunofluorescence | Multipolar Spindle Formation | < 18 |

| Table 2: Cellular activity of this compound in cancer cell lines.[1][4] |

Signaling Pathways and Cellular Consequences

The mechanism of action of this compound can be understood through its impact on two major cellular processes: the DNA Damage Response (DDR) and mitosis.

Inhibition of PARP1/2 and the DNA Damage Response

PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[5] Inhibition of PARP1/2 by this compound prevents the recruitment of DNA repair machinery to sites of SSBs. These unrepaired SSBs can collapse replication forks during DNA synthesis, leading to the formation of more cytotoxic double-strand breaks (DSBs).[2][6] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-CHK1 (Ser345) Monoclonal Antibody (S.48.4) (MA5-15145) [thermofisher.com]

- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

AZ9482 PARP Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ9482 is a potent small molecule inhibitor targeting multiple members of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. Initially identified through a high-content screen for compounds inducing a multipolar spindle (MPS) phenotype, this compound has been characterized as a triple inhibitor of PARP1, PARP2, and PARP6.[1][2] Its unique mechanism of action, particularly its potent inhibition of PARP6, has revealed a novel role for this enzyme in mitotic regulation and presents a potential therapeutic strategy for cancers with specific vulnerabilities, such as those with supernumerary centrosomes.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its primary anti-cancer effects through the inhibition of PARP enzymes, which are crucial for various cellular processes, including DNA damage repair and mitotic spindle formation.[2][3] The phthalazinone core of this compound mimics NAD+, the natural substrate of PARP enzymes, enabling it to bind to the catalytic domain and block their enzymatic activity.[2]

While its inhibition of PARP1 and PARP2 contributes to the well-established mechanism of synthetic lethality in cancers with homologous recombination deficiencies, the most distinct feature of this compound is its potent inhibition of PARP6. This activity is directly linked to the induction of a multipolar spindle (MPS) phenotype, a catastrophic mitotic event that leads to apoptosis in cancer cells.[4][5][6]

The underlying signaling pathway involves the direct mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1) by PARP6. This post-translational modification is critical for maintaining centrosome integrity. By inhibiting PARP6, this compound prevents CHK1 MARylation, leading to an upregulation of CHK1 phosphorylation at the S345 residue.[4][5][6] This hyperphosphorylation disrupts the normal G2-M transition and spindle pole clustering, resulting in the formation of multipolar spindles and subsequent cell death.[2][4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and cellular activity.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Source(s) |

| PARP1 | 1 | [1] |

| PARP2 | 1 | [1] |

| PARP3 | 46 | [4] |

| TNKS1 | 9 | [4] |

| TNKS2 | 160 | [4] |

| PARP6 | 640 | [1] |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | Value (nM) | Source(s) |

| MDA-MB-468 | Cell Viability | EC50 | 24 | [1] |

Preclinical In Vivo & Pharmacokinetic Profile

Publicly available in vivo data for this compound is limited, as subsequent development focused on an optimized analog, AZ0108, which possesses a more favorable pharmacokinetic profile.[4][7] However, initial studies with this compound indicated its potential for in vivo activity.

An abstract from a 2013 conference reported that this compound demonstrated "suitable pharmacokinetics in vivo" and "anti-tumor efficacy in vivo" in sensitive hematological and solid tumor models.[3] Specifically, in a xenograft model using OCI-LY19 cells, a single intraperitoneal administration of this compound led to a measurable increase in cleaved caspase 3, a marker of apoptosis, in the tumor tissue.[8] This suggests that this compound can achieve sufficient exposure in vivo to exert its biological effects. However, another source describes this compound as having "poor pharmacokinetic properties," which prompted the development of AZ0108.[3] This suggests that while active, its properties were likely suboptimal for extensive preclinical or clinical development.

Table 3: In Vivo Pharmacodynamic Marker

| Model | Dosing | Time Point | Marker | Result | Source(s) |

| OCI-LY19 Xenograft | Single IP dose | 6, 12, 24, 72h | Cleaved Caspase 3 (IHC) | Time-dependent increase | [8] |

Experimental Protocols

Detailed protocols for key assays relevant to the characterization of this compound are provided below. These are based on published methodologies and general best practices.

PARP Enzymatic Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against a PARP enzyme.

-

Reagents and Materials: Recombinant PARP enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, wash buffers, blocking buffers, anti-PAR antibody conjugated to HRP, TMB substrate, stop solution, and a microplate reader.

-

Procedure:

-

Coat streptavidin-coated microplates with biotinylated-NAD+.

-

In a separate plate, prepare a reaction mixture containing the PARP enzyme, activated DNA, and varying concentrations of this compound.

-

Initiate the PARPylation reaction by adding NAD+.

-

Incubate the reaction mixture to allow for the formation of poly(ADP-ribose) (PAR) chains.

-

Transfer the reaction mixture to the biotin-NAD+ coated plates and incubate to capture the PARylated enzyme.

-

Wash the plates to remove unbound components.

-

Add an anti-PAR antibody-HRP conjugate and incubate.

-

Wash the plates again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability (MTS/CellTiter-Glo) Assay

This protocol outlines the determination of cell viability and EC50 values.

-

Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified duration (e.g., 3 days).[1]

-

Assay Procedure (CellTiter-Glo):

-

Equilibrate the plate and CellTiter-Glo reagent to room temperature.

-

Add CellTiter-Glo reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: The EC50 value is determined by plotting the normalized cell viability against the log of the compound concentration and fitting to a dose-response curve.

Immunofluorescent Multipolar Spindle Assay

This protocol is for the visualization and quantification of multipolar spindle formation.

-

Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate. Treat with this compound at various concentrations for a duration that allows cells to enter mitosis (e.g., 24-48 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Incubate with primary antibodies against α-tubulin (to visualize spindles) and a centrosome marker (e.g., γ-tubulin or pericentrin) overnight at 4°C.

-

Wash with PBST.

-

Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBST.

-

-

Mounting and Imaging:

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Quantification: Score the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles).

Visualizations

Signaling Pathway of this compound-Induced Multipolar Spindle Formation

Caption: this compound inhibits PARP6, preventing CHK1 MARylation and causing CHK1 hyperphosphorylation, which disrupts spindle pole clustering and leads to multipolar spindle formation and apoptosis.

Experimental Workflow for In Vivo Xenograft Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model, from cell implantation to endpoint analysis.

Logical Relationship in this compound Drug Discovery

References

- 1. Efficacy, Pharmacokinetics, and Toxicity Profiles of a Broad Anti-SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP6 inhibition as a strategy to exploit centrosome clustering in cancer cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scispace.com [scispace.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

AZ9482: A Comprehensive Technical Guide to a Novel PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ9482 is a potent small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP1, PARP2, and notably, PARP6. Its mechanism of action extends beyond the classical role of PARP inhibitors in DNA damage repair. This compound induces a unique cytotoxic effect in cancer cells through the formation of multipolar spindles, a phenomenon driven by the disruption of checkpoint kinase 1 (CHK1) modification. This technical guide provides an in-depth overview of the chemical structure, core mechanism, and key experimental data related to this compound, intended to serve as a resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is a phthalazinone-based NAD+ mimetic. Its chemical identity is defined by the following:

-

IUPAC Name: 4-[[4-fluoro-3-(5-methyl-2-pyridyl)carbonylphenyl]methyl]-1(2H)-phthalazinone

-

Canonical SMILES: Cc1cc(ccc1N)C(=O)c1cc(F)c(cc1)Cn1c2ccccc2C(=O)NNC1

-

PubChem CID: 136474816

2D Chemical Structure:

Quantitative Biological Activity

The inhibitory and cytotoxic potential of this compound has been quantified in various assays.[1][2] The key quantitative data are summarized in the table below.

| Target/Cell Line | Assay Type | Value |

| PARP1 | IC50 | 1 nM |

| PARP2 | IC50 | 1 nM |

| PARP6 | IC50 | 640 nM |

| MDA-MB-468 cells | EC50 | 24 nM |

Core Mechanism and Signaling Pathway

This compound's primary mechanism of action involves the inhibition of multiple PARP enzymes, with its unique effect on multipolar spindle formation being attributed to the inhibition of PARP6.[3] This leads to a cascade of events that disrupt normal cell cycle progression.

The inhibition of PARP6 by this compound prevents the mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1).[3] CHK1 is a crucial regulator of the cell cycle and the spindle assembly checkpoint (SAC). The lack of MARylation leads to the hyperphosphorylation of CHK1.[3] This altered phosphorylation state of CHK1 disrupts the normal functioning of the SAC.[4][5] Specifically, hyperphosphorylated CHK1 is implicated in the dysregulation of key mitotic proteins such as Aurora B and BubR1, which are essential for proper kinetochore-microtubule attachments and bipolar spindle formation.[4][5] The compromised SAC ultimately results in the formation of multipolar spindles, leading to chromosomal missegregation and subsequent cell death.[4]

Signaling Pathway Diagram

Experimental Protocols

Western Blot for Detecting PARP Inhibition and CHK1 Phosphorylation

This protocol describes the methodology to assess the effect of this compound on PARP activity (by detecting cleaved PARP) and CHK1 phosphorylation.

Materials:

-

MDA-MB-468 cells

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP, anti-cleaved PARP, anti-CHK1, anti-phospho-CHK1 (specific for hyperphosphorylation sites)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MDA-MB-468 cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with chemiluminescent substrate.

-

-

Data Analysis: Capture the signal using an imaging system and quantify band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

In Vitro CHK1 MARylation Assay

This protocol is designed to directly assess the inhibitory effect of this compound on the mono-ADP-ribosylation of CHK1 by PARP6.

Materials:

-

Recombinant human PARP6

-

Recombinant human CHK1

-

This compound

-

Biotinylated NAD+

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-coated plates

-

Anti-CHK1 antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection substrate (if using HRP)

-

Plate reader

Procedure:

-

Reaction Setup:

-

In a microplate, add the reaction buffer.

-

Add varying concentrations of this compound or vehicle control.

-

Add recombinant PARP6 and recombinant CHK1.

-

Pre-incubate for 15 minutes at room temperature.

-

-

Initiate Reaction: Add biotinylated NAD+ to start the MARylation reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Stop the reaction by adding a PARP inhibitor in excess (e.g., a high concentration of a known potent PARP inhibitor).

-

Detection of CHK1 MARylation:

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated (MARylated) CHK1.

-

Wash the plate to remove unbound components.

-

Add the anti-CHK1 antibody and incubate.

-

Wash the plate again.

-

Add the detection substrate and measure the signal using a plate reader.

-

-

Data Analysis: The signal intensity is proportional to the amount of CHK1 MARylation. Calculate the percentage of inhibition by this compound compared to the vehicle control.

MARylation Assay Workflow Diagram

Conclusion

This compound represents a significant tool for investigating the roles of PARP enzymes beyond DNA damage repair. Its unique mechanism of inducing multipolar spindle formation through the inhibition of PARP6-mediated CHK1 MARylation opens new avenues for therapeutic intervention in cancers that may not be susceptible to traditional PARP inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the complex biology of this compound and its potential clinical applications.

References

- 1. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. CHK1 monitors spindle assembly checkpoint and DNA damage repair during the first cleavage of mouse early embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHK1 monitors spindle assembly checkpoint and DNA damage repair during the first cleavage of mouse early embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ9482: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ9482 is a potent small molecule inhibitor targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Specifically, it demonstrates high affinity for PARP1 and PARP2, and also inhibits PARP6 at sub-micromolar concentrations. This inhibition disrupts cellular DNA damage repair mechanisms and has been shown to induce a multipolar spindle (MPS) phenotype in cancer cells, leading to mitotic catastrophe and cell death. This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound.

Chemical Properties

This compound is a synthetic compound belonging to the phthalazinone class of PARP inhibitors. Its core structure is designed to mimic the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, which is essential for the catalytic activity of PARP enzymes.[1]

| Property | Value | Reference |

| Chemical Name | 2-[4-[3-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl]-1-piperazinyl]-3-pyridinecarbonitrile | [2] |

| Molecular Formula | C₂₆H₂₂N₆O₂ | [2][3] |

| Molecular Weight | 450.5 g/mol | [2][3] |

| CAS Number | 1825345-33-2 | [2][4] |

| Appearance | White to yellow solid | [4] |

| Solubility | DMSO: 125 mg/mL (277.48 mM) (with ultrasonic) | [4] |

| DMF: 0.25 mg/mL | [2] | |

| SMILES | O=C1NN=C(C2=CC=CC=C21)CC3=CC=CC(C(N4CCN(CC4)C5=NC=CC=C5C#N)=O)=C3 | [4] |

| InChI | InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes, primarily PARP1, PARP2, and PARP6.[3][5] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can stall and collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[6][7]

In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to a synthetic lethal phenotype and cell death.[6]

Furthermore, the inhibition of PARP6 by this compound is linked to the induction of a multipolar spindle (MPS) phenotype.[8] PARP6 is involved in the mono-ADP-ribosylation (MARylation) of downstream substrates, including Checkpoint Kinase 1 (CHK1), which plays a role in mitotic spindle formation.[3][8] Inhibition of PARP6 is proposed to prevent CHK1 MARylation, leading to CHK1 hyperphosphorylation, centrosome declustering, and ultimately, the formation of multipolar spindles and cell cycle dysregulation.[2][3]

References

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. cancernetwork.com [cancernetwork.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cancer-research-network.com [cancer-research-network.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to AZ9482 (CAS 1825345-33-2)

This technical guide provides a comprehensive overview of this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. It details the compound's chemical properties, mechanism of action, and biological activities, and includes methodologies for key experiments.

Chemical and Physical Properties

This compound is a synthetic, small-molecule inhibitor of PARP enzymes.[1][2] Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1825345-33-2 |

| Molecular Formula | C₂₆H₂₂N₆O₂ |

| Molecular Weight | 450.5 g/mol |

| Formal Name | 2-[4-[3-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl]-1-piperazinyl]-3-pyridinecarbonitrile[3] |

| Synonyms | 2-(4-(3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)nicotinonitrile[1] |

| SMILES | O=C1C2=CC=CC=C2C(CC3=CC(C(N4CCN(C5=NC=CC=C5C#N)CC4)=O)=CC=C3)=NN1[3] |

| InChI Key | ZDDPBFWHZOJFHF-UHFFFAOYSA-N[1][3] |

| Appearance | Solid[1] |

| Solubility | Soluble in DMSO and ethanol.[1] In DMF: 0.25 mg/mL; In DMSO: 0.15 mg/mL.[3] |

| Storage | Store at -20°C for long-term stability.[1] |

Mechanism of Action

This compound is characterized as a triple inhibitor of PARP1, PARP2, and PARP6.[4][5] Its primary mechanism of action in cancer cells is the induction of a cytotoxic multipolar spindle (MPS) phenotype, which leads to mitotic catastrophe and cell death.[5][6] This is thought to occur through the inhibition of PARP6-mediated mono-ADP-ribosylation (MARylation) of Checkpoint Kinase 1 (CHK1).[5][6] The inhibition of CHK1 MARylation leads to its hyperphosphorylation, contributing to the formation of multipolar spindles and dysregulation of the cell cycle.[4][5]

Beyond its effects on cancer cells, this compound has also been shown to have activity against Acanthamoeba castellanii. In this context, it induces DNA replication stress and activates DNA damage repair pathways.[7] At higher concentrations, it leads to necrotic cell death in the amoeba.[7][8]

References

- 1. adipogen.com [adipogen.com]

- 2. This compound | CAS 1825345-33-2 | TargetMol | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ9482: A Technical Guide to the Triple PARP1/2/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a multitude of cellular processes, including DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death.[1] Among the 17 members of the PARP family, PARP1 and PARP2 are well-characterized for their essential roles in sensing and signaling DNA single-strand breaks (SSBs), initiating their repair primarily through the Base Excision Repair (BER) pathway.[2][3] The inhibition of PARP1/2 has become a cornerstone of modern oncology, representing an effective "synthetic lethality" strategy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1]

AZ9482 is a potent, small-molecule triple inhibitor targeting PARP1, PARP2, and PARP6.[4] Discovered through a high-content screen for agents that induce a multipolar spindle (MPS) phenotype, this compound serves as a critical research tool for elucidating the distinct and overlapping functions of these PARP enzymes.[1][4] While its potent inhibition of PARP1 and PARP2 aligns with established anti-cancer mechanisms, its concurrent inhibition of PARP6 provides a unique avenue to explore mitotic regulation and potential novel therapeutic strategies. This guide provides an in-depth technical overview of this compound, summarizing its biochemical properties, mechanisms of action, and the experimental protocols used for its characterization.

Biochemical and Cellular Activity Profile

This compound is a phthalazinone-based NAD+ mimetic that competitively binds to the nicotinamide (B372718) binding pocket of PARP enzymes.[1][4] Its inhibitory potency against PARP1 and PARP2 is in the low nanomolar range, while its activity against PARP6 is moderate.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | PARP1 | 1 nM | [4][5][6][7] |

| PARP2 | 1 nM | [4][5][6][7] | |

| PARP6 | 640 nM | [4][5][6][7] | |

| EC₅₀ | MDA-MB-468 cells | 24 nM | [5][6] |

Table 1: Summary of in vitro inhibitory and cellular potency of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the simultaneous inhibition of at least three PARP enzymes, leading to two distinct, yet potentially synergistic, cellular outcomes: the disruption of DNA damage repair and the induction of mitotic catastrophe.

PARP1/2 Inhibition and Disruption of DNA Repair

The primary role of PARP1 and PARP2 is to recognize DNA single-strand breaks (SSBs).[3] Upon binding to damaged DNA, these enzymes catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, such as histones.[2] This PARylation event serves as a scaffold, rapidly recruiting other DNA repair factors to the site of damage to orchestrate repair.[3]

By inhibiting the catalytic activity of PARP1 and PARP2, this compound prevents the formation of PAR chains. This not only halts the repair of SSBs but also "traps" the PARP enzyme on the DNA.[2] During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with competent homologous recombination (HR), these DSBs can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

PARP6 Inhibition and Mitotic Catastrophe

A distinguishing feature of this compound is its ability to induce a multipolar spindle (MPS) phenotype, leading to mitotic catastrophe and cell death.[1][4] This effect is attributed to the inhibition of PARP6, a mono-ADP-ribosyltransferase (MARylating) enzyme.[4] The proposed mechanism involves the checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response.[4][8]

PARP6 is believed to MARylate CHK1, a post-translational modification necessary for maintaining centrosome integrity.[8] When this compound inhibits PARP6, CHK1 is no longer MARylated, leading to its hyperphosphorylation.[4] This aberrant CHK1 activity disrupts normal centrosome function, causing the formation of multiple spindle poles during mitosis.[1][8] Such multipolar divisions often result in severe chromosome missegregation, which is lethal to the daughter cells.[9]

Key Experimental Protocols

The characterization of this compound involves a range of biochemical and cell-based assays to determine its potency, mechanism of action, and cellular effects.

Biochemical PARP Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP enzymes in a cell-free system.

Principle: Recombinant PARP enzyme is incubated in histone-coated microplate wells with activated DNA and biotinylated NAD+. The enzyme incorporates biotin-labeled ADP-ribose onto the histones. The level of PARylation is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a chemiluminescent or colorimetric signal. The signal is inversely proportional to the inhibitory activity of the test compound.[10][11][12]

Detailed Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash plates with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer.[13]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the diluted this compound or vehicle (DMSO) control.

-

Enzyme Addition: Add the purified recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6) to each well to initiate the reaction.

-

Substrate Addition: Add biotin-labeled NAD+ to all wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the enzymatic reaction.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate. After a final wash, add an HRP substrate (e.g., TMB or a chemiluminescent substrate).

-

Data Acquisition: Read the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell-Based Multipolar Spindle (MPS) Phenotypic Assay

This immunofluorescence-based assay is used to visualize and quantify the formation of multipolar spindles in cells treated with this compound.

Principle: Cells are treated with the compound, then fixed and stained for key mitotic structures, such as microtubules (α-tubulin) and centrosomes (γ-tubulin or pericentrin). DNA is counterstained with DAPI. Automated microscopy and image analysis are used to identify mitotic cells and classify them based on the number of spindle poles.[1][14][15]

Detailed Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., MDA-MB-468, HeLa) onto glass coverslips or in optically clear multi-well plates at a density that allows for analysis of individual cells. Allow cells to adhere overnight.[16]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO). An optional positive control, such as the Eg5 kinesin inhibitor Monastrol, can be included. Incubate for a duration sufficient to allow cells to enter mitosis (e.g., 24-48 hours).[16][17]

-

Cell Fixation: Gently wash the cells with PBS. Fix the cells using a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Immunofluorescence Staining:

-

Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer (e.g., mouse anti-α-tubulin and rabbit anti-pericentrin) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-mouse-AF488 and anti-rabbit-AF594) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

Wash three times with PBST.

-

-

Imaging: Mount coverslips onto slides or image the plates directly using a high-content imaging system or a fluorescence microscope. Capture images of multiple fields of view for each condition.

-

Data Analysis: Identify mitotic cells based on condensed chromatin (DAPI signal). Within the mitotic population, count the number of spindle poles (pericentrin foci). Classify spindles as bipolar (2 poles), multipolar (>2 poles), or monopolar (1 pole). Calculate the percentage of mitotic cells exhibiting the multipolar spindle phenotype for each treatment condition.

Applications in Research and Development

This compound is a valuable tool for both basic research and drug discovery.

-

Dissecting PARP Function: Its triple inhibitory profile allows researchers to probe the combined effects of inhibiting DNA damage repair and mitotic regulation.

-

Probe Development: Due to poor pharmacokinetic properties, this compound was optimized into the related compound AZ0108.[1] More significantly, the this compound scaffold was used to design and synthesize PARPYnD, a photoaffinity-based probe.[1][18] PARPYnD is a powerful tool for target engagement studies, allowing for the direct identification of on-target (PARP1/2) and potential off-target interactions of PARP inhibitors within intact, living cells.[1]

-

Repurposing and New Indications: The potent biological effects of this compound have led to its investigation in other contexts. For example, it has recently been shown to exhibit a dose- and time-dependent anti-trophozoite effect against Acanthamoeba, inducing necrotic cell death and providing a potential prototype for novel anti-parasitic drug research.[5][19]

Conclusion

This compound is a potent triple PARP1/2/6 inhibitor with a dual mechanism of action that encompasses the canonical disruption of DNA repair and the induction of mitotic catastrophe. Its well-defined biochemical profile and distinct cellular phenotype make it an invaluable tool for researchers. While its own therapeutic potential is limited by suboptimal pharmacokinetics, it has provided the chemical foundation for next-generation probes and inhibitors. The detailed study of this compound continues to enhance our understanding of the complex biology of PARP enzymes and offers new insights for the development of targeted therapies in oncology and beyond.

References

- 1. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. A Cell-Based Assay for Mitotic Spindle Orientation | Springer Nature Experiments [experiments.springernature.com]

- 15. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. The sequential activation of the mitotic microtubule assembly pathways favors bipolar spindle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IC50 Values and Mechanism of Action of AZ9482

This technical guide provides a comprehensive overview of the PARP inhibitor AZ9482, with a focus on its inhibitory potency (IC50 values), the experimental methodologies used for its characterization, and its role in relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Inhibitory Potency of this compound

This compound is a potent inhibitor of several members of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. Its inhibitory activity has been quantified against various PARP isoforms, as well as in a cellular context.

Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes

| Target | IC50 (nM) |

| PARP1 | 1[1][2][3][4] |

| PARP2 | 1[1][2][3][4] |

| PARP3 | 46[3][4] |

| TNKS1 (PARP5a) | 9[4] |

| TNKS2 (PARP5b) | 160[3][4] |

| PARP6 | 640[1][2][3][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value (nM) |

| MDA-MB-468 | EC50 | 24[1] |

| MDA-MB-468 | EC50 (Centrosome declustering) | 3[4] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Cellular Viability Assay (EC50 Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound in a cellular context.

-

Cell Line: MDA-MB-468 breast cancer cells were utilized.[1]

-

Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 μM.[1]

-

Incubation: The incubation period for the treatment was 3 days.[1]

-

Outcome: The EC50 value was determined to be 24 nM.[1]

In Vitro and In Vivo Solution Preparation

For reliable experimental outcomes, proper dissolution of this compound is crucial.

-

Stock Solution: A clear stock solution should first be prepared using an appropriate solvent such as DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot and store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

In Vivo Formulation (Suspended Solution):

-

Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution.[1]

-

For a 1 mL working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.[1]

-

Add 50 μL of Tween-80 and mix again.[1]

-

Finally, add 450 μL of Saline to reach the final volume of 1 mL.[1]

-

If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1] This protocol yields a 2.08 mg/mL suspended solution suitable for oral and intraperitoneal injections.[1] It is recommended to prepare this working solution fresh on the day of use.[1]

-

Anti-Acanthamoeba Activity Assay

This protocol was used to assess the efficacy of this compound against Acanthamoeba castellanii.

-

Cultivation: Acanthamoeba castellanii (ATCC 30011 strain) trophozoites were grown axenically in Peptone-Yeast-Glucose (PYG) medium at 26°C.[5] Trophozoites were harvested during the late logarithmic growth phase for experiments.[5]

-

Viability Assay:

-

A. castellanii trophozoites were seeded at a density of 10^4 trophozoites per well in a 96-well microplate.[5]

-

The trophozoites were incubated with varying concentrations of this compound (100, 200, 300, 400, and 500 μM) for 24, 48, and 72 hours at 26°C.[5]

-

Trophozoite viability was assessed using the CellTiter-Glo assay according to the manufacturer's instructions.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.

Caption: Signaling pathway of this compound as a PARP inhibitor.

Caption: Workflow for EC50 determination of this compound.

Mechanism of Action

This compound functions as a triple inhibitor of PARP1, PARP2, and PARP6.[1][2] The inhibition of PARP1 and PARP2 is a key mechanism in cancer therapy, particularly in tumors with deficiencies in homologous recombination-mediated DNA repair.[6] PARP1 is essential for repairing DNA single- and double-strand breaks.[2][6] By inhibiting PARP1/2, this compound prevents the repair of these breaks, leading to synthetic lethality in cancer cells with compromised DNA repair pathways.

Furthermore, this compound's inhibition of PARP6 is proposed to be the mechanism behind its induction of a cytotoxic multipolar spindle (MPS) phenotype in cancer cells.[2] This is thought to occur through the prevention of CHK1 (Checkpoint kinase 1) MARylation, which leads to hyperphosphorylation of CHK1, contributing to MPS formation and dysregulation of the cell cycle.[1][2] The phthalazinone core of this compound mimics the adenine (B156593) of NAD+, which is essential for its binding to the PARP family of enzymes.[2]

Recent studies have also explored the repurposing of this compound as an anti-Acanthamoeba agent.[5][7] In Acanthamoeba castellanii, this compound was shown to induce a dose- and time-dependent anti-trophozoite effect by inhibiting Acanthamoeba PARP activity, leading to necrotic cell death.[5][7] Transcriptomic analysis revealed that this compound treatment upregulates DNA damage repair pathways and downregulates several virulence genes in the amoeba.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. Novel anti-Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel anti- Acanthamoeba effects elicited by a repurposed poly (ADP-ribose) polymerase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ9482 and the Induction of Multipolar Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound AZ9482 and its role in inducing multipolar spindle (MPS) formation, a promising therapeutic strategy in oncology. The information presented is collated from key research findings, offering a comprehensive resource for professionals in cancer research and drug development.

Introduction: Targeting Mitotic Integrity in Cancer

Aneuploidy, a hallmark of many cancers, is often associated with centrosome amplification, leading to the formation of multipolar spindles during mitosis. To survive, cancer cells have evolved mechanisms to cluster these extra centrosomes, forming pseudo-bipolar spindles that allow for cell division to proceed.[1] Disrupting this clustering process is a key therapeutic strategy, as it forces the cancer cells into multipolar mitosis, a catastrophic event leading to cell death.[1]

Small molecule inhibitors that can induce MPS formation are therefore of significant interest. One such molecule, this compound, has been identified as a potent inducer of this phenotype through its unique mechanism of action.[1][2]

Mechanism of Action: Inhibition of PARP6

This compound functions as a potent inhibitor of Poly(ADP-ribose) polymerase 6 (PARP6).[1][2] PARP6 is a mono(ADP-ribose) generating enzyme that plays a crucial role in ensuring the integrity of mitosis.[1][2] Through a screening of a collection of PARP compounds, a strong correlation was discovered between the inhibition of PARP6 and the induction of multipolar spindle formation.[1][2] This phenotype was also observed with the knockdown of PARP6, confirming the target's role.[2][3]

The inhibition of PARP6 by compounds like this compound leads to defects in centrosome integrity, resulting in the failure of cancer cells to form a bipolar spindle.[2] This ultimately triggers cell death in a subset of breast cancer cells.[1][2]

The PARP6-Chk1 Signaling Axis

A key substrate of PARP6 in the context of mitotic regulation has been identified as Checkpoint kinase 1 (Chk1).[1][2][4] PARP6 directly ADP-ribosylates Chk1.[5] Inhibition of PARP6 with a related inhibitor, AZ0108, resulted in a significant increase in the phosphorylation of Chk1 at serine 345 (p-S345 Chk1).[3][4] This upregulation of p-S345 Chk1 is accompanied by defects in mitotic signaling, highlighting a novel function for PARP6 in modulating Chk1 activity to maintain centrosome integrity.[3][4]

Quantitative Data: this compound Induced Multipolar Spindle Formation

The efficacy of this compound in inducing multipolar spindle formation has been quantified in HeLa cells. The dose-dependent effect of this compound on the percentage of mitotic cells with a multipolar spindle phenotype (defined as cells with four or more centrosomes) is summarized below.

| This compound Concentration (µM) | % of Mitotic Cells with Multipolar Spindles (MPS) |

| 0 (DMSO control) | ~5% |

| 0.01 | ~10% |

| 0.1 | ~25% |

| 1 | ~40% |

| 10 | ~45% |

Note: The data presented here is an approximation derived from the graphical representation in the source literature. For precise values, please refer to the original publication.[2]

Experimental Protocols: Immunofluorescent Assay for Multipolar Spindle Formation

The following is a detailed methodology for the quantitative immunofluorescent assay used to measure the induction of multipolar spindles.[2]

Objective: To quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype following treatment with a compound of interest.

Materials:

-

HeLa cells

-

96-well plates

-

Compound of interest (e.g., this compound) dissolved in DMSO

-

4% Formaldehyde (B43269) in PBS

-

Ice-cold Methanol (B129727)

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Primary antibodies:

-

Anti-Cyclin B (to identify mitotic cells)

-

Anti-Pericentrin (to stain centrosomes)

-

-

Secondary antibodies (fluorescently labeled)

-

Hoechst stain (for DNA)

-

High-content imaging system

Procedure:

-

Cell Plating: Seed HeLa cells into 96-well plates at a density of 7,000 cells per well.

-

Incubation: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 48 hours.

-

Fixation:

-

Fix the cells with 4% formaldehyde in PBS for 10 minutes at room temperature.

-

Follow with fixation in ice-cold methanol for 10 minutes.

-

-

Washing: Wash the cells four times with PBS.

-

Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Staining: Incubate the cells with primary antibodies against Cyclin B and Pericentrin diluted in blocking buffer.

-

Secondary Antibody and DNA Staining: Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and Hoechst stain.

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Identify mitotic cells based on Cyclin B staining and quantify the number of centrosomes per mitotic cell based on Pericentrin staining. Score cells with four or more centrosomes as positive for the multipolar spindle phenotype.

Conclusion and Future Directions

This compound represents a significant development in the targeting of mitotic vulnerabilities in cancer cells. Its mechanism of action, through the inhibition of PARP6 and the subsequent disruption of the PARP6-Chk1 signaling axis, provides a clear rationale for its potent induction of multipolar spindle formation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area. Future studies may focus on the in vivo efficacy of this compound and other PARP6 inhibitors, the identification of biomarkers to predict patient response, and the exploration of combination therapies to enhance the anti-cancer effects of this novel therapeutic strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

AZ9482: A Dual-Action Inhibitor Targeting DNA Damage Repair and Mitotic Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ9482 is a potent small molecule inhibitor with a multifaceted mechanism of action that extends beyond classical DNA damage repair pathways. As a triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6, this compound not only leverages the principle of synthetic lethality in cancers with homologous recombination deficiencies but also induces mitotic catastrophe through a novel pathway involving PARP6 inhibition. This dual functionality presents a compelling rationale for its investigation as a therapeutic agent in a broader range of malignancies than previously considered for PARP inhibitors. This technical guide provides a comprehensive overview of this compound's role in DNA damage repair and mitotic disruption, including its molecular targets, associated signaling pathways, quantitative data, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a member of the phthalazinone-based class of NAD+ mimetics and has been identified as a potent inhibitor of PARP1, PARP2, and PARP6.[1][2] While the inhibition of PARP1 and PARP2 is a well-established strategy for inducing synthetic lethality in tumors with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the concurrent inhibition of PARP6 by this compound unveils a distinct and complementary anti-cancer mechanism.[3][4][5] This positions this compound as a molecule of significant interest for its potential to overcome resistance to traditional PARP1/2 inhibitors and to be effective in a wider patient population.

Quantitative Data

The inhibitory activity of this compound has been characterized against its primary enzymatic targets and its phenotypic effect on cells. The following tables summarize the available quantitative data.

Table 1: Enzymatic Inhibition of PARP Isoforms by this compound

| Target | IC50 (nM) |

| PARP1 | 1[1][2][6] |

| PARP2 | 1[1][2][6] |

| PARP3 | 46[7] |

| TNKS1 | 9[7] |

| TNKS2 | 160[7] |

| PARP6 | 640[1][2][6] |

Table 2: Cellular Potency of this compound

| Cell Line | Assay | EC50 (nM) |

| MDA-MB-468 | Cell Viability | 24[1] |

| HeLa | Multipolar Spindle Induction | Not explicitly stated for this compound, but it is described as a potent MPS-inducing agent.[2] |

Signaling Pathways

The anti-cancer effects of this compound can be attributed to its impact on two critical cellular processes: DNA damage repair via PARP1/2 inhibition and the maintenance of mitotic integrity through PARP6 inhibition.

PARP1/2 Inhibition and Synthetic Lethality in HR-Deficient Cells

This compound's inhibition of PARP1 and PARP2 disrupts the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][8] In cells with proficient homologous recombination (HR) repair, these unrepaired SSBs can be converted into double-strand breaks (DSBs) during replication, which are then efficiently repaired by the HR machinery. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[3][4][5]

PARP6 Inhibition, CHK1 Hyperphosphorylation, and Multipolar Spindle Formation

A novel mechanism of action for this compound involves the inhibition of PARP6. This inhibition leads to the induction of a multipolar spindle (MPS) phenotype, a cytotoxic event for cancer cells.[3][6] The formation of MPS is linked to the hyperphosphorylation of Checkpoint Kinase 1 (CHK1).[9] PARP6 is thought to regulate CHK1 activity, and its inhibition by this compound disrupts this regulation, leading to mitotic defects and ultimately cell death.[9] This mechanism is particularly relevant for cancers with centrosome amplification, which are predisposed to multipolar mitosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

PARP Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

96-well plate coated with histones

-

Recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6)

-

This compound

-

10X PARP buffer

-

10X PARP assay mixture (containing biotinylated NAD+)

-

Activated DNA

-

Streptavidin-HRP

-

Colorimetric HRP substrate

-

2M Sulfuric Acid (stop solution)

-

Plate reader

Protocol:

-

Prepare serial dilutions of this compound in 1X PARP buffer.

-

In a histone-coated 96-well plate, add the diluted this compound or vehicle control.

-

Prepare a master mix containing 10X PARP buffer, 10X PARP assay mixture, and activated DNA. Add this master mix to the wells.

-

Initiate the reaction by adding the diluted PARP enzyme to the wells. Incubate for 1 hour at room temperature.

-

Wash the plate three times with PBST.

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST.

-

Add the colorimetric HRP substrate and develop the signal.

-

Stop the reaction with 2M sulfuric acid.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the IC50 value.[2]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell line of interest

-

96-well opaque-walled plates

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[1]

Immunofluorescence for γH2AX Foci Formation

This assay is a sensitive method to detect DNA double-strand breaks.

Materials:

-

Cancer cell line of interest

-

Glass coverslips or imaging-compatible plates

-

This compound

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to attach.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash with PBST.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBST.

-

Mount the coverslips on microscope slides with antifade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.[10][11]

Multipolar Spindle Immunofluorescence Assay

This assay quantifies the induction of multipolar spindles in mitotic cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

96-well imaging plates

-

This compound

-

Ice-cold methanol

-

Blocking buffer

-

Primary antibodies against a centrosome marker (e.g., pericentrin) and a mitosis marker (e.g., cyclin B)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain

-

High-content imaging system

Protocol:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of this compound concentrations for 48 hours.

-

Fix the cells with 4% formaldehyde followed by ice-cold methanol.

-

Block non-specific binding.

-

Incubate with primary antibodies for pericentrin and cyclin B.

-

Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain.

-

Acquire images using a high-content imaging system.

-

Identify mitotic cells (cyclin B positive) and quantify the percentage of cells with more than two centrosomes (pericentrin foci).

-

Determine the EC50 for multipolar spindle induction.[6]

Conclusion

This compound represents a significant advancement in the field of PARP inhibitors. Its unique ability to inhibit PARP1, PARP2, and PARP6 provides a dual-pronged attack on cancer cells by disrupting both DNA damage repair and mitotic integrity. This multifaceted mechanism of action suggests that this compound may have a broader therapeutic window and could be effective in tumors that are resistant to conventional PARP1/2 inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound. The experimental protocols provided in this guide offer a robust framework for researchers to explore the intricate biology of this compound and its role in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 5. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PARP assay [assay-protocol.com]

- 8. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

AZ9482: A Technical Guide to a Novel PARP Inhibitor and its Application in Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ9482 is a potent, triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes PARP1, PARP2, and PARP6.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality, a promising strategy in oncology that targets cancer-specific vulnerabilities. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism: Induction of Mitotic Catastrophe and Synthetic Lethality

This compound exerts its anticancer effects through a dual mechanism, primarily driven by its potent inhibition of PARP1/2 and PARP6.

-

PARP6 Inhibition and Multipolar Spindle Formation: this compound, and its predecessor AZ0108, induce a cytotoxic phenotype known as multipolar spindle (MPS) formation during mitosis.[2][3] This is primarily attributed to the inhibition of PARP6, a mono(ADP-ribose) polymerase. Inhibition of PARP6 leads to the hyperphosphorylation of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle.[2] This aberrant CHK1 activation disrupts centrosome integrity, leading to the formation of multipolar spindles and subsequent mitotic catastrophe and apoptosis in cancer cells.

-

PARP1/2 Inhibition and Synthetic Lethality: The concept of synthetic lethality is central to the action of PARP inhibitors like this compound. In cancers with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 and PARP2 becomes selectively lethal.[3][4] PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks (SSBs). When these enzymes are inhibited, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. Normal cells, with functional HR, can tolerate PARP inhibition as they have an alternative pathway to repair these DSBs.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.